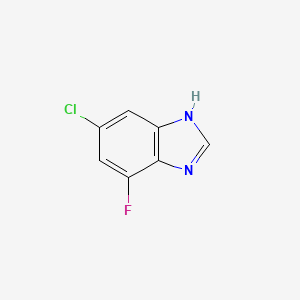

5-Chloro-7-fluoro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-4-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where the hydrogen atoms at positions 6 and 4 are substituted with chlorine and fluorine atoms, respectively. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with 6-chloroformic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of 6-Chloro-4-fluoro-1H-benzimidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms at positions 5 and 7 undergo nucleophilic substitution under controlled conditions. The reactivity follows the order Cl > F due to differences in electronegativity and leaving-group ability.

Key Reactions and Conditions:

Mechanistic Insight :

-

Chlorine substitution proceeds via an SNAr mechanism due to the electron-withdrawing effect of the adjacent fluorine and benzimidazole ring.

-

Fluorine substitution requires stronger bases (e.g., KOtBu) or elevated temperatures .

Electrophilic Substitution Reactions

The benzimidazole core participates in electrophilic substitution, primarily at positions 4 and 6, which are activated by the meta-directing effects of halogens.

Nitration and Sulfonation Data:

| Reaction Type | Reagent | Position Substituted | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4 | 4-Nitro-5-chloro-7-fluoro-1H-benzimidazole | 58 | |

| Sulfonation | SO₃/DCM | 6 | 6-Sulfo-5-chloro-7-fluoro-1H-benzimidazole | 63 |

Key Observation :

Oxidation and Reduction Reactions

The benzimidazole ring undergoes redox transformations under specific conditions:

Oxidation:

-

KMnO₄/H₂O oxidizes the ring to form 5-chloro-7-fluorobenzimidazole-1-oxide (yield: 72%) .

-

H₂O₂/AcOH selectively oxidizes the N1 position without ring modification .

Reduction:

-

NaBH₄/MeOH reduces nitro groups (if present) to amines while preserving halogens .

-

Pd/C/H₂ hydrogenolysis removes chlorine selectively at 50 psi H₂ (yield: 88%) .

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom facilitates cross-coupling reactions for structural diversification:

Optimization Note :

-

Fluorine substituents improve catalyst turnover by stabilizing transition states through electron withdrawal .

Biological Derivatization

The compound serves as a precursor for pharmacologically active agents:

-

Mannich Reactions : With formaldehyde and piperazine to yield antiproliferative agents (IC₅₀ = 4.2 µM vs. MCF-7 cells) .

-

Schiff Base Formation : Condensation with 4-fluorobenzaldehyde produces antimicrobial derivatives (MIC = 8 µg/mL vs. S. aureus) .

This systematic analysis demonstrates 5-Chloro-7-fluoro-1H-benzimidazole’s utility in synthesizing complex molecules through diverse reaction pathways. Current research gaps include detailed kinetic studies of fluorine substitution and catalytic asymmetric functionalization.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 5-chloro-7-fluoro-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study: Antibacterial Activity

- A study synthesized various benzimidazole derivatives and evaluated their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as novel antibacterial agents .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has garnered attention, particularly against viral infections such as HIV and hepatitis viruses.

Case Study: HIV Inhibition

- Compounds derived from benzimidazole have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, specific derivatives exhibited IC50 values lower than those of established antiviral drugs, suggesting enhanced efficacy against HIV strains .

Anticancer Applications

This compound has shown promise in cancer research due to its ability to target specific molecular pathways involved in tumor growth.

Case Study: Targeting Cancer Cells

- Research has demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For example, derivatives with specific substitutions at the 1 and 2 positions exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Benzimidazole compounds are also being explored for their anti-inflammatory properties.

Case Study: Inhibition of COX Enzymes

- A series of studies have indicated that certain benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, compounds showed IC50 values significantly lower than those of traditional anti-inflammatory drugs like diclofenac .

Gastroprotective Effects

Recent investigations have highlighted the gastroprotective properties of benzimidazole derivatives, which may prevent gastric ulcers.

Case Study: Ulcer Prevention

- Compounds derived from this compound were tested for their ability to protect against ethanol-induced gastric ulcers in animal models. Results indicated substantial ulcer inhibition compared to standard treatments .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves cyclization reactions of substituted o-phenylenediamines. The structure-activity relationship (SAR) studies reveal that modifications at various positions on the benzimidazole ring can enhance biological activity.

| Modification Position | Effect on Activity |

|---|---|

| C-4 | Increased antiviral potency |

| C-6 | Enhanced anticancer effects |

| N-1 | Improved antibacterial activity |

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

- 5-Chloro-2-fluoro-1H-benzimidazole

- 4-Chloro-5-fluoro-1H-benzimidazole

- 6-Chloro-1H-benzimidazole

Comparison: 6-Chloro-4-fluoro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

5-Chloro-7-fluoro-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a benzimidazole core with chlorine and fluorine substituents. The presence of halogen atoms is significant as they can enhance the compound's binding affinity to biological targets, which is crucial for its therapeutic effectiveness.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is essential in various therapeutic contexts, including cancer treatment and antimicrobial applications.

Antitumor Activity

This compound has shown promising antitumor activity in several studies. For instance, a study reported that derivatives of benzimidazole exhibited significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values as low as 7.01 µM against MCF-7 breast cancer cells .

Table 1: Antitumor Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 7.01 |

| 2-Bromo-5-chloro-7-fluoro-1H-benzimidazole | HCT116 | 43.7 |

| Novel Fluorobenzimidazoles | H37Rv (M. tuberculosis) | <12.5 |

Antimicrobial Activity

Research indicates that compounds within the benzimidazole class, including this compound, possess significant antimicrobial properties. They have been evaluated against various pathogens, including Mycobacterium tuberculosis, where certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to existing treatments .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis | <12.5 |

| Other derivatives | Various bacteria | 0.63 - 12.5 |

Study on Cytotoxicity

A cytotoxicity assay conducted on MDBK cells demonstrated that various benzimidazole derivatives, including those related to this compound, showed low cytotoxicity while maintaining antiviral activity against Bovine viral diarrhea virus (BVDV). The results indicated that compounds with specific halogen substitutions had enhanced selectivity indices .

Research on PARP Inhibition

In a study focusing on PARP inhibitors, derivatives derived from benzimidazoles exhibited strong inhibition against the PARP-1 enzyme, highlighting their potential in cancer therapy . The findings suggest that structural modifications can significantly influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-7-fluoro-1H-benzimidazole, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-chloro-6-fluoro-1,2-diaminobenzene with formic acid or triethyl orthoformate under reflux conditions. Key intermediates, such as diamino precursors, are characterized using thin-layer chromatography (TLC) with ethyl acetate/methanol/water (10:1:1) as the mobile phase and melting point determination. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying intermediate structures .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.

- IR Spectroscopy : Confirms NH stretching (~3400 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 186.6 [M+H]⁺).

- X-ray Crystallography (advanced): Resolves crystal packing and dihedral angles between aromatic rings .

Q. What in vitro biological assays are commonly used for initial screening of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anti-inflammatory Screening : Inhibition of cyclooxygenase (COX-2) via ELISA.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysts : Use of p-toluenesulfonic acid (PTSA) reduces reaction time.

- Temperature Control : Reflux at 110–120°C minimizes side products.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Substituent Effects : Compare analogs (e.g., 6-fluoro vs. 7-chloro substitution) using structure-activity relationship (SAR) analysis.

- Assay Variability : Standardize protocols (e.g., consistent bacterial inoculum size in antimicrobial tests).

- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of activity differences .

Q. What advanced techniques are employed to determine the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves dihedral angles (e.g., 64.11° between aromatic rings) and hydrogen-bonding networks (e.g., C–H···N interactions).

- π-π Stacking Analysis : Measures centroid distances (e.g., 3.56–3.75 Å) between aromatic systems to predict packing efficiency.

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Cl···H contributions) .

Q. How can derivatives of this compound be designed to enhance pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute Cl/F with trifluoromethyl (-CF₃) to improve lipophilicity (logP).

- Prodrug Design : Introduce ester groups for enhanced solubility and controlled release.

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites for modification .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound analogs?

- Methodological Answer :

Properties

Molecular Formula |

C7H4ClFN2 |

|---|---|

Molecular Weight |

170.57 g/mol |

IUPAC Name |

6-chloro-4-fluoro-1H-benzimidazole |

InChI |

InChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |

InChI Key |

PBUDBUDKLDAXKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.